molecular formula C14H10N2O4 B3495295 2-(3-methoxyphenyl)-6-nitro-1,3-benzoxazole

2-(3-methoxyphenyl)-6-nitro-1,3-benzoxazole

Cat. No.: B3495295
M. Wt: 270.24 g/mol
InChI Key: CUAMOYSFHBVWRB-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-6-nitro-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-6-nitro-1,3-benzoxazole typically involves the condensation of 3-methoxyaniline with 2-nitrobenzoyl chloride in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the benzoxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-6-nitro-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at specific positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.

Major Products

    Oxidation: Formation of 2-(3-hydroxyphenyl)-6-nitro-1,3-benzoxazole.

    Reduction: Formation of 2-(3-methoxyphenyl)-6-amino-1,3-benzoxazole.

    Substitution: Formation of various substituted benzoxazoles depending on the substituent introduced.

Scientific Research Applications

2-(3-methoxyphenyl)-6-nitro-1,3-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-6-nitro-1,3-benzoxazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzoxazole ring can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methoxyphenyl)-1,3-benzoxazole: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    2-(3-hydroxyphenyl)-6-nitro-1,3-benzoxazole: Contains a hydroxyl group instead of a methoxy group, which can affect its solubility and reactivity.

    2-(3-methoxyphenyl)-6-amino-1,3-benzoxazole: Contains an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.

Uniqueness

2-(3-methoxyphenyl)-6-nitro-1,3-benzoxazole is unique due to the presence of both a methoxy group and a nitro group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(3-methoxyphenyl)-6-nitro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c1-19-11-4-2-3-9(7-11)14-15-12-6-5-10(16(17)18)8-13(12)20-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAMOYSFHBVWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795205
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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